5-(Cyclopropylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-one
Overview
Description
5-(Cyclopropylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a cyclopropylmethoxy group attached to a tetrahydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:
Formation of the Tetrahydronaphthalenone Core: This can be achieved through the hydrogenation of naphthalene derivatives under specific conditions.
Introduction of the Cyclopropylmethoxy Group: This step involves the reaction of the tetrahydronaphthalenone with cyclopropylmethanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation and etherification processes, utilizing continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclopropylmethoxy-naphthoic acid.
Reduction: Formation of cyclopropylmethoxy-tetrahydronaphthalenol.
Substitution: Formation of various substituted naphthalenes depending on the reagent used.
Scientific Research Applications
5-(Cyclopropylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-(Cyclopropylmethoxy)-2,3-dihydronaphthalen-1-one
- 5-(Cyclopropylmethoxy)-1,2,3,4-tetrahydro-2-naphthalenone
Uniqueness
5-(Cyclopropylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(cyclopropylmethoxy)-3,4-dihydro-2H-naphthalen-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-13-5-1-4-12-11(13)3-2-6-14(12)16-9-10-7-8-10/h2-3,6,10H,1,4-5,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTFYACYLBMCIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2OCC3CC3)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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